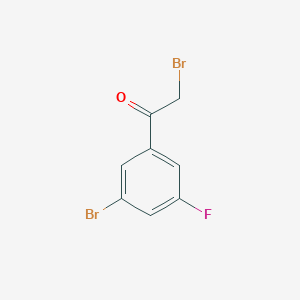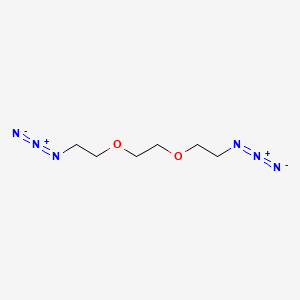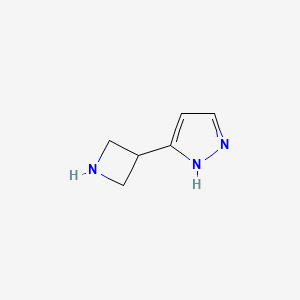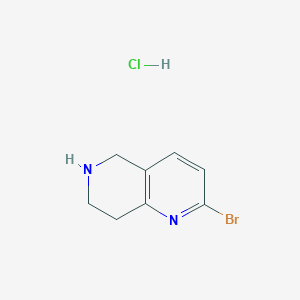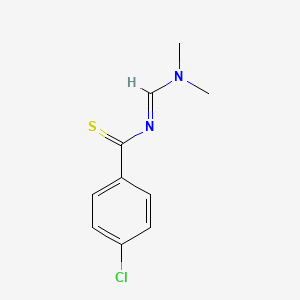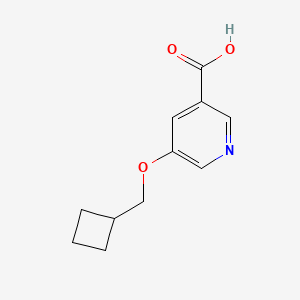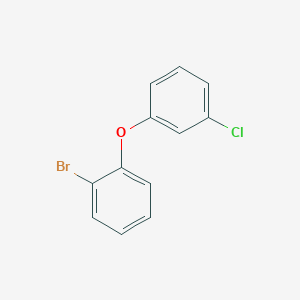
1-Bromo-2-(3-chlorophenoxy)benzene
Overview
Description
1-Bromo-2-(3-chlorophenoxy)benzene is an organic compound with the molecular formula C12H8BrClO It is a halogenated aromatic compound, featuring both bromine and chlorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-(3-chlorophenoxy)benzene is the benzene ring in organic compounds. The compound acts as an electrophile, seeking out electron-rich areas in other molecules .
Mode of Action
The compound undergoes Electrophilic Aromatic Substitution (EAS), a common reaction in organic chemistry . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathway of electrophilic aromatic substitution. This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The compound, being an electrophile, can participate in this pathway and influence its downstream effects.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can enhance the compound’s reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chlorophenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 2-bromophenol with 3-chlorophenol in the presence of a suitable base and a coupling agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(3-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Phenolic or quinone compounds.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(3-chlorophenoxy)benzene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and liquid crystals.
Environmental Chemistry: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-2-(3-chlorophenoxy)benzene is unique due to the presence of both bromine and chlorine atoms on different benzene rings connected by an ether linkage This structural feature imparts distinct chemical properties compared to other bromochlorobenzenes, which have both halogens on the same benzene ring
Properties
IUPAC Name |
1-bromo-2-(3-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGAYCHAGYRSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


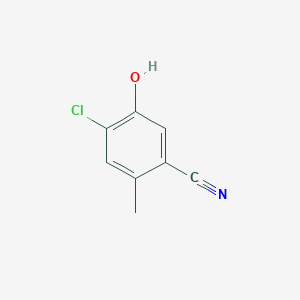
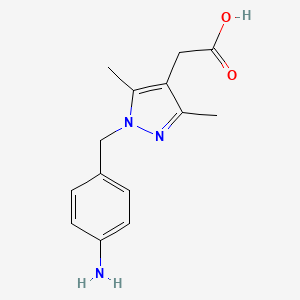
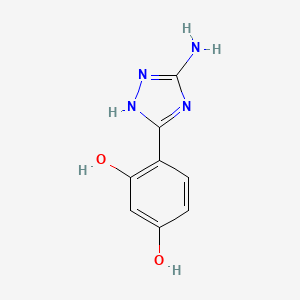
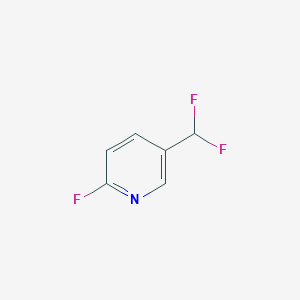
![2-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)
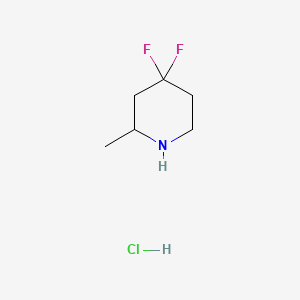
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)

